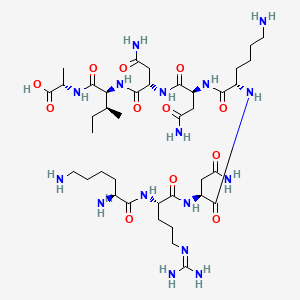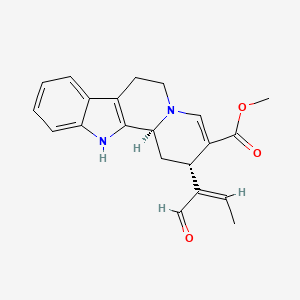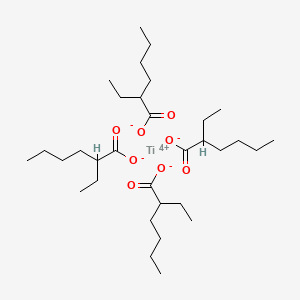
2-Chloro-4-(piperidin-1-yl)benzaldehyde
Descripción general
Descripción
2-Chloro-4-(piperidin-1-yl)benzaldehyde (2-CPBA) is a compound that has been studied for its potential use in various scientific research applications. This compound is a member of the benzaldehyde family and is composed of a piperidine ring attached to a benzene ring, with a chlorine atom substituting for the hydrogen atom in the benzene ring. This compound has been studied for its potential use in medicinal chemistry, biochemistry, and other scientific research applications.
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
- Catalysis by Basic Carbons : Alkaline carbons like Na-Norit and Cs-Norit were used as catalysts in the condensation of benzaldehyde derivatives (including 2,4-dichlorobenzaldehyde) with ethyl cyanoacetate. This reaction is significant for producing 1,4-dihydropyridine derivatives, widely used as pharmaceuticals like calcium channel blockers. These catalysts offered high activity and selectivity, presenting an environmentally friendly and efficient method for synthesizing medical intermediates (Perozo-Rondón et al., 2006).
Synthesis of Complex Organic Compounds
- Synthesis of 2-Aminopyrimidinones : A study demonstrated the synthesis of 2-aminopyrimidinones using benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate. In the presence of piperidine, piperidinium salts of pyrimidinones were produced, which exhibited self-assembly and hydrogen bonding (Bararjanian et al., 2010).
Medicinal Chemistry Applications
- N-Piperidine Benzamides as CCR5 Antagonists : Research focused on synthesizing N-Piperidine benzamides, which act as CCR5 antagonists. This involved reactions starting from 1-benzylpiperidin-4-one, leading to compounds with potential bioactivity (Cheng De-ju, 2015).
Synthesis of Novel Quinolinone Derivatives
- Catalyst-free Multicomponent Reaction : A study described the synthesis of 3-(aryl(piperidin-1-yl)methyl)-4-hydroxyquinolin-2(1H)-one derivatives via a catalyst-free multicomponent reaction. This process involved various substituted benzaldehydes reacting with 4-hydroxyquinolin-2(1H)-one and piperidine, indicating a diverse scope of the reaction (Du et al., 2020).
Mecanismo De Acción
Target of Action
Piperidine derivatives, a class of compounds to which this molecule belongs, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, particularly in the synthesis of antidepressant molecules .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some piperidine derivatives are used in the synthesis of anti-inflammatory agents, antibacterial agents, and growth inhibitors against certain cell lines .
Biochemical Pathways
Given the broad range of pharmaceutical applications of piperidine derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 26016 , which is within the range generally favorable for good bioavailability.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anti-inflammatory, antibacterial, and growth inhibitory effects .
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-(piperidin-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to inhibition or activation of their functions . This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness and impact on cellular functions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal factors in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that the dosage must be carefully controlled to achieve the desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through various pathways, leading to the formation of different metabolites that may have distinct biological activities. Understanding these metabolic pathways is crucial for elucidating the overall impact of this compound on cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the concentration of this compound in different cellular compartments, thereby modulating its effects on cellular functions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the interactions of this compound with other biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
2-chloro-4-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQZLIHOKQNPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428095 | |
| Record name | 2-Chloro-4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886501-12-8 | |
| Record name | 2-Chloro-4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6H-Dibenzo[b,h]carbazole](/img/structure/B1599436.png)
